(1-Methylpyrrolidin-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

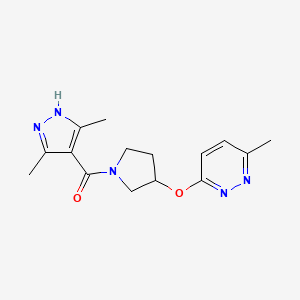

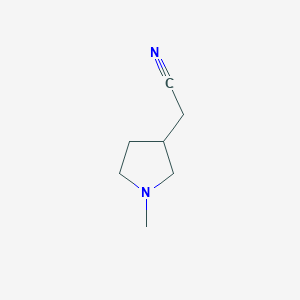

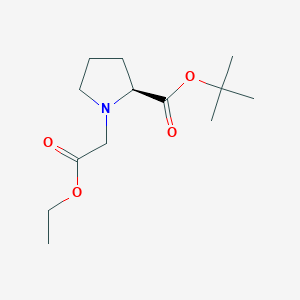

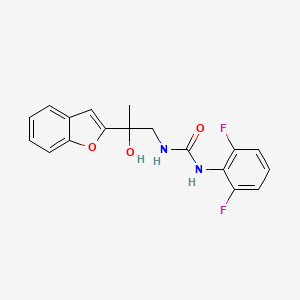

“(1-Methylpyrrolidin-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.18 . It is also known by other names such as “1-Methyl-3-pyrrolidineacetonitrile” and "3-Pyrrolidineacetonitrile, 1-methyl-" .

Synthesis Analysis

The synthesis of “(1-Methylpyrrolidin-3-yl)acetonitrile” and related compounds has been a topic of interest in the field of drug discovery . For instance, one study describes the synthesis of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides . Another study presents an efficient synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for tropane alkaloid biosynthesis .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Acetonitrile is commonly used as an organic solvent and serves as an important intermediate in organic synthesis. Over the past decades, the conversion reactions of acetonitrile as a building block have become a highly attractive field. Specifically, in the realm of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds. Researchers have explored both conventional synthesis methods and electrochemical synthesis, leading to significant advancements .

Cyanomethylation Reactions

Acetonitrile’s unique properties, such as its high relative permittivity (εr = 36), allow for the dissociation of ion pairs into free ions. The methyl proton of acetonitrile is faintly acidic (pKa = 31.3 in DMSO), enabling it to act as a nucleophile. Cleavage of the H3C-CN bond generates •CN radicals, making acetonitrile a valuable synthon in various organic reactions. Its enrichment, affordability, and excellent solvent properties have led to widespread use in organic synthesis .

Tetrasubstituted Olefins Synthesis

Researchers have explored acetonitrile’s role in synthesizing tetrasubstituted olefins. These compounds play essential roles in drug discovery, materials science, and fine chemical synthesis. Acetonitrile-based methodologies have enabled efficient access to these valuable building blocks .

Heterocyclic Compound Formation

Acetonitrile’s versatility extends to the synthesis of heterocyclic compounds. By leveraging its reactivity, chemists have developed strategies to construct diverse heterocycles. These compounds find applications in pharmaceuticals, agrochemicals, and materials science .

Polyoxothiometalates Synthesis

In addition to its organic applications, acetonitrile has been employed in the synthesis of polyoxothiometalates. These complex clusters exhibit intriguing properties and have potential applications in catalysis, materials science, and nanotechnology. Researchers have explored site-selective post-editing reactions using acetonitrile as a key component .

Metal Acetylacetonates as Precursors

Acetonitrile plays a crucial role in the preparation of metal acetylacetonates, which serve as precursors for nanoparticle synthesis, polymer science, and catalysis. Understanding their nature, bonding, and mechanistic aspects is essential for advancing research in these fields .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCQZSSLIKUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)

![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2550688.png)